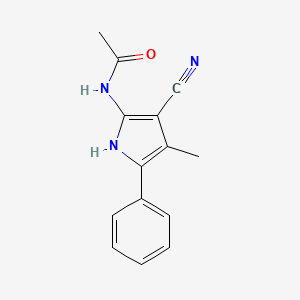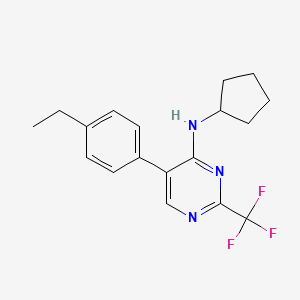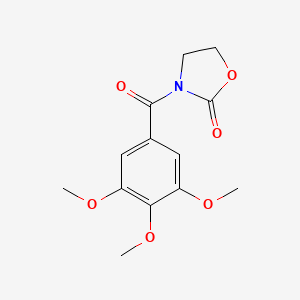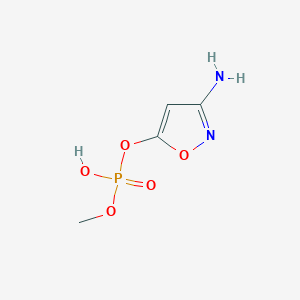
N-Methyl-6-nitrocinnolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-6-nitrocinnolin-4-amine is an organic compound that belongs to the class of cinnoline derivatives This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a nitro group attached to the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives followed by N-methylation. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This process involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde . The reaction conditions often include the use of catalytic systems and hydrogenation processes to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-nitrocinnolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas, catalytic systems, and methylating agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various methylated and reduced derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
N-Methyl-6-nitrocinnolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-6-nitrocinnolin-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-6-nitrocinnolin-4-amine include other cinnoline derivatives and nitro-substituted aromatic amines. Examples include:
- N-Methyl-4-nitroaniline
- N-Methyl-2-nitroaniline
- N-Methyl-3-nitroaniline
Uniqueness
This compound is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
16077-23-9 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
N-methyl-6-nitrocinnolin-4-amine |
InChI |
InChI=1S/C9H8N4O2/c1-10-9-5-11-12-8-3-2-6(13(14)15)4-7(8)9/h2-5H,1H3,(H,10,12) |
InChI Key |
VHDFDJDAJKKJBA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)




